molecular formula C12H15N3O7 B14654946 Diethyl 2,2'-[(3-methyl-1,2-oxazole-4,5-diyl)diimino]bis(oxoacetate) CAS No. 41230-58-4

Diethyl 2,2'-[(3-methyl-1,2-oxazole-4,5-diyl)diimino]bis(oxoacetate)

Cat. No.: B14654946
CAS No.: 41230-58-4
M. Wt: 313.26 g/mol
InChI Key: MIGUUWHTVYZFAW-UHFFFAOYSA-N
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Description

Diethyl 2,2’-[(3-methyl-1,2-oxazole-4,5-diyl)diimino]bis(oxoacetate) is a complex organic compound with a molecular formula of C12H15N3O7 It is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,2’-[(3-methyl-1,2-oxazole-4,5-diyl)diimino]bis(oxoacetate) typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The reaction is carried out at room temperature, and the resulting oxazolines are then oxidized to the corresponding oxazoles using commercial manganese dioxide .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using flow chemistry techniques. This involves the continuous flow of reactants through a packed reactor containing commercial manganese dioxide, which facilitates the oxidative aromatization of oxazolines to oxazoles. This method improves the safety profile of the reaction and provides pure products without the need for additional purification .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-[(3-methyl-1,2-oxazole-4,5-diyl)diimino]bis(oxoacetate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of diethyl 2,2’-[(3-methyl-1,2-oxazole-4,5-diyl)diimino]bis(oxoacetate) involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2,2’-[(3-methyl-1,2-oxazole-4,5-diyl)diimino]bis(oxoacetate) is unique due to its specific combination of functional groups and the presence of two oxoacetate moieties. This makes it particularly versatile for various chemical reactions and applications.

Properties

CAS No.

41230-58-4

Molecular Formula

C12H15N3O7

Molecular Weight

313.26 g/mol

IUPAC Name

ethyl 2-[[5-[(2-ethoxy-2-oxoacetyl)amino]-3-methyl-1,2-oxazol-4-yl]amino]-2-oxoacetate

InChI

InChI=1S/C12H15N3O7/c1-4-20-11(18)8(16)13-7-6(3)15-22-10(7)14-9(17)12(19)21-5-2/h4-5H2,1-3H3,(H,13,16)(H,14,17)

InChI Key

MIGUUWHTVYZFAW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=C(ON=C1C)NC(=O)C(=O)OCC

Origin of Product

United States

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